Anacetrapib

Description

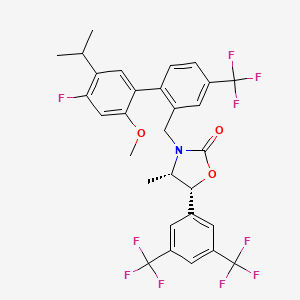

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZLGJHLQGUVPN-HAWMADMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25F10NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236452 | |

| Record name | Anacetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875446-37-0 | |

| Record name | Anacetrapib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875446-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anacetrapib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875446370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anacetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anacetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-[[4'-fluoro-5'-isopropyl-2'-methoxy-4-(trifluoromethyl) biphenyl-2-yl]methyl]-4-methyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANACETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7T269PR6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anacetrapib on Cholesteryl Ester Transfer Protein (CETP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anacetrapib is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a key plasma protein involved in reverse cholesterol transport. By blocking the action of CETP, anacetrapib effectively modulates lipid profiles, leading to a significant increase in high-density lipoprotein cholesterol (HDL-C) and a reduction in low-density lipoprotein cholesterol (LDL-C). This technical guide provides a comprehensive overview of the molecular mechanism of anacetrapib's interaction with CETP, supported by quantitative data from pivotal clinical trials, detailed experimental methodologies for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Anacetrapib exerts its pharmacological effect by directly binding to CETP and inhibiting its function of transferring cholesteryl esters (CE) from HDL to apolipoprotein B-containing lipoproteins (such as VLDL and LDL) and triglycerides (TG) in the reverse direction.[1]

Atomistic molecular dynamics simulations and structural studies suggest that anacetrapib has a strong affinity for the hydrophobic tunnel within the CETP molecule, specifically near the N-terminal opening.[2][3] By lodging itself in this tunnel, anacetrapib creates a physical blockage, hindering the diffusion of cholesteryl esters out of the CETP protein.[2] This inhibition effectively halts the lipid transfer process.

Furthermore, evidence suggests that anacetrapib promotes the formation of a stable complex between CETP and HDL. This sequestration of CETP on the surface of HDL particles further contributes to its inhibitory effect by preventing it from engaging with other lipoproteins.[2] Some studies also propose that anacetrapib may induce conformational changes in CETP, particularly affecting the flexibility of helix X, a region crucial for the lipid exchange process.[2][4]

The net effect of CETP inhibition by anacetrapib is a significant alteration of the reverse cholesterol transport pathway, leading to the accumulation of cholesterol in HDL particles and a decrease in the cholesterol content of LDL particles.

Quantitative Effects on Lipid Profiles

The impact of anacetrapib on plasma lipid levels has been extensively documented in large-scale clinical trials. The following tables summarize the quantitative changes observed in key lipid parameters from the DEFINE and REVEAL studies.

Table 1: Anacetrapib-Associated Percentage Changes of Lipid Parameters Versus Placebo in Randomized Clinical Trials [5]

| Lipid Parameter | REVEAL Trial (on top of atorvastatin) | DEFINE Trial (on top of statin)[6][7] |

| HDL-C | +104% | +138% |

| LDL-C | -17% (measured by β quantification) | -40% |

| Non-HDL-C | -18% | Not Reported |

| Apolipoprotein B | -19% | -21% |

| Apolipoprotein AI | +36% | +45% |

| Triglycerides | -7% | Not Reported |

| Lipoprotein (a) | -25% | -36% |

Table 2: Anacetrapib Inhibitory Potency and Binding Affinity

| Parameter | Value | Source |

| IC50 for rhCETP | 7.9 ± 2.5 nM | [2] |

| IC50 for C13S CETP mutant | 11.8 ± 1.9 nM | [2] |

| Binding Energy (Molecular Docking) | -46.4 to -48.5 kJ mol⁻¹ | [2] |

Signaling Pathways and Experimental Workflows

Reverse Cholesterol Transport Pathway

The following diagram illustrates the central role of CETP in the reverse cholesterol transport pathway and the point of intervention for anacetrapib.

Experimental Workflow for CETP Inhibitor Screening

The following diagram outlines a generalized workflow for screening potential CETP inhibitors like anacetrapib using a fluorescence-based assay.

Experimental Protocols

Fluorometric CETP Activity Assay

This protocol is based on the principle of measuring the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP. Inhibition of CETP results in a decreased fluorescence signal.[8][9]

Materials:

-

Enriched Human CETP

-

Donor Molecule (containing a self-quenched fluorescent neutral lipid)

-

Acceptor Molecule

-

CETP Assay Buffer

-

Anacetrapib (or other test inhibitors)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and keep them on ice.

-

Prepare a working solution of the test inhibitor (e.g., anacetrapib) in CETP Assay Buffer. A 100X stock solution is often prepared in a suitable solvent like DMSO.

-

-

Assay Setup:

-

In a 96-well microplate, set up the following reactions:

-

Enzyme Control (EC): CETP, Donor Molecule, Acceptor Molecule, and Assay Buffer.

-

Inhibitor Wells: CETP, Donor Molecule, Acceptor Molecule, Assay Buffer, and the test inhibitor at various concentrations.

-

Background Control (BC): Donor Molecule, Acceptor Molecule, and Assay Buffer (without CETP).

-

Solvent Control (if applicable): EC components with the same concentration of solvent used for the inhibitor.

-

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 30 minutes, protected from light.[8]

-

-

Measurement:

-

Data Analysis:

-

For kinetic assays, determine the slope of the fluorescence increase in the linear range for all wells.

-

Calculate the percent inhibition using the following formula: % Inhibition = [(Slope_EC - Slope_Inhibitor) / Slope_EC] * 100

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

Scintillation Proximity Assay (SPA) for CETP Inhibition

This assay measures the transfer of a radiolabeled cholesteryl ester from a donor lipoprotein to a biotinylated acceptor lipoprotein. The signal is detected when the radiolabeled acceptor binds to a streptavidin-coated SPA bead.

Materials:

-

Recombinant human CETP (rhCETP)

-

[³H]CE-labeled HDL donor particles

-

Biotinylated LDL acceptor particles

-

Streptavidin-coated SPA beads

-

Assay buffer

-

Test inhibitors

-

96-well microplate

-

Microplate scintillation counter

Procedure:

-

Reaction Mixture Preparation:

-

In a microplate, combine the [³H]CE-labeled HDL donor particles, biotinylated LDL acceptor particles, rhCETP, and the test inhibitor at various concentrations in the assay buffer.

-

-

Incubation:

-

Incubate the reaction mixture for a defined period (e.g., 3 hours) at 37°C to allow for the CETP-mediated transfer of [³H]CE.

-

-

Signal Detection:

-

Add the streptavidin-coated SPA beads to each well. The biotinylated LDL acceptor particles that have received the [³H]CE will bind to the beads.

-

-

Measurement:

-

Measure the scintillation counts in a microplate scintillation counter. Only the radiolabel in close proximity to the SPA beads will generate a signal.

-

-

Data Analysis:

-

Calculate the percent inhibition based on the reduction in scintillation counts in the presence of the inhibitor compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to model the interaction between anacetrapib and CETP at an atomic level, providing insights into the binding mechanism and conformational changes.[10][11]

General Protocol Outline:

-

System Setup:

-

Obtain the crystal structure of CETP from a protein data bank.

-

Model the anacetrapib molecule.

-

Place the anacetrapib molecule near the putative binding site on CETP.

-

Solvate the protein-ligand complex in a water box with appropriate ions to neutralize the system.

-

-

Simulation Parameters:

-

Simulation Protocol:

-

Perform an energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K).

-

Equilibrate the system under constant volume and then constant pressure.

-

Run a production simulation for a sufficient length of time (e.g., 100 ns) to observe the binding event and protein dynamics.[10]

-

-

Analysis:

-

Analyze the trajectory to determine the binding mode of anacetrapib, key interacting residues, and any conformational changes in CETP.

-

Calculate binding free energies to quantify the affinity of anacetrapib for CETP.

-

Conclusion

Anacetrapib is a highly effective inhibitor of CETP that significantly alters lipid metabolism by blocking the transfer of cholesteryl esters from HDL to LDL. Its mechanism of action involves direct binding to the hydrophobic tunnel of CETP, leading to a "plug-in-groove" inhibition and stabilization of the CETP-HDL complex. The profound effects of anacetrapib on HDL-C and LDL-C levels, as demonstrated in major clinical trials, underscore its potential as a therapeutic agent for dyslipidemia. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of CETP inhibitors.

References

- 1. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)-A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Anacetrapib Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Anacetrapib - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. abcam.com [abcam.com]

- 9. abcam.com [abcam.com]

- 10. Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

Anacetrapib's Impact on Lipid Profiles in Preclinical Models: A Technical Overview

An in-depth technical guide for researchers, scientists, and drug development professionals on the core effects of anacetrapib on lipid profiles in preclinical models.

Anacetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP), has demonstrated significant effects on lipid metabolism in a variety of preclinical models.[1] Its primary mechanism of action involves blocking the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[2][3] This inhibition leads to substantial increases in HDL cholesterol (HDL-C) and decreases in LDL cholesterol (LDL-C).[2][4]

Quantitative Effects on Lipid Profiles

The following tables summarize the quantitative changes in lipid profiles observed in key preclinical studies involving anacetrapib administration.

Table 1: Effects of Anacetrapib on Lipid Profiles in E3L.CETP Mice

| Parameter | Control | Anacetrapib (30 mg/kg/day) | % Change |

| Total Cholesterol (mg/dL) | Data not specified | Data not specified | - |

| (V)LDL-C (mg/dL) | ~250 | ~100 | ~ -60% |

| HDL-C (mg/dL) | ~50 | ~125 | ~ +150% |

| Triglycerides (mg/dL) | ~150 | ~100 | ~ -33% |

| Plasma PCSK9 (ng/mL) | ~200 | ~105 | -47% |

Data derived from studies on APOE3-Leiden.CETP (E3L.CETP) mice fed a Western-type diet for 4 weeks.[5]*

Table 2: Effects of Anacetrapib on Lipid Profiles in Vervet Monkeys

| Parameter | Baseline | Anacetrapib (3 mg/kg/day) | % Change from Baseline | Anacetrapib (10 mg/kg/day) | % Change from Baseline |

| HDL-C (mg/dL) | 52 ± 4 | 80 ± 5 | +54% | 83 ± 5 | +59% |

| LDL-C (mg/dL) | 49 ± 6 | 41 ± 5 | -16% | 36 ± 4 | -26% |

Data represents mean ± SEM.[6]

Key Signaling Pathways and Mechanisms of Action

Anacetrapib's influence on lipid profiles is primarily mediated through two distinct mechanisms: one dependent on CETP inhibition and another independent of it.

-

CETP-Dependent Mechanism: Anacetrapib binds to CETP, preventing it from shuttling cholesteryl esters (CE) from HDL to VLDL and LDL particles in exchange for triglycerides (TG).[2][3] This leads to an accumulation of cholesterol in HDL particles, thereby increasing HDL-C levels, and a reduction in the cholesterol content of LDL particles.[3]

-

CETP-Independent Mechanism: Studies in E3L mice have revealed that anacetrapib can reduce (V)LDL-C and plasma proprotein convertase subtilisin/kexin type 9 (PCSK9) levels even in the absence of CETP.[5] The reduction in PCSK9 leads to an increase in the number of hepatic LDL receptors, which in turn enhances the clearance of LDL particles from circulation.[4][5]

Experimental Protocols

The methodologies employed in preclinical evaluations of anacetrapib are crucial for interpreting the resulting lipid profile data. Below are detailed protocols from key studies.

Study in E3L.CETP Mice

-

Animal Model: Female APOE*3-Leiden mice transgenic for human CETP (E3L.CETP). These mice exhibit a more human-like lipoprotein metabolism.[5]

-

Diet: Animals were fed a Western-type diet containing 0.25% cholesterol for a 4-week period.[5]

-

Drug Administration: Anacetrapib was supplemented in the diet at a dose of 30 mg/kg of body weight per day.[5]

-

Sample Collection: After a 4-hour fast, blood was collected via tail bleeding.[5]

-

Lipid Analysis: Plasma total cholesterol, HDL-C, and triglycerides were measured. (V)LDL-C was calculated as total cholesterol minus HDL-C. Plasma PCSK9 levels were also determined.[5]

-

Gene Expression Analysis: Liver tissues were collected for microarray and qPCR analyses to evaluate the expression of genes involved in cholesterol biosynthesis and metabolism, such as Pcsk9.[5]

-

Lipoprotein Clearance Studies: To assess the clearance of lipoprotein remnants, radiolabeled VLDL-mimicking particles were injected, and the decay of the radiolabel in plasma was monitored over time.[5]

Study in Vervet Monkeys

-

Animal Model: Female African green monkeys (Chlorocebus pygerythrus).[6]

-

Drug Administration: Anacetrapib was administered orally at doses of 3 and 10 mg/kg/day.[6]

-

Lipid Analysis: Plasma total cholesterol, HDL-C, LDL-C, and triglyceride levels were measured using an automated chemistry analyzer.[6]

-

Lipoprotein Profiling: Fast protein liquid chromatography (FPLC) was used to separate and quantify the cholesterol content within different lipoprotein fractions.[6]

References

- 1. dovepress.com [dovepress.com]

- 2. How Anacetrapib Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations | PLOS Computational Biology [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Anacetrapib reduces (V)LDL cholesterol by inhibition of CETP activity and reduction of plasma PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dalcetrapib and anacetrapib differently impact HDL structure and function in rabbits and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Anacetrapib and its Role in Reverse Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacetrapib is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in the metabolism of lipoproteins.[1][2] By blocking CETP, anacetrapib significantly alters the landscape of cholesterol transport, most notably by increasing high-density lipoprotein cholesterol (HDL-C) and decreasing low-density lipoprotein cholesterol (LDL-C).[1][3] This guide provides an in-depth technical overview of anacetrapib's mechanism of action, its impact on reverse cholesterol transport (RCT), and the key experimental findings from preclinical and major clinical trials.

Core Mechanism: CETP Inhibition

CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides.[4] This process contributes to the maturation of VLDL into LDL and the remodeling of HDL particles. Anacetrapib binds to CETP, inducing a nonproductive complex with HDL and thereby blocking the transfer of cholesteryl esters.[5] This inhibition leads to the accumulation of larger, cholesteryl ester-rich HDL particles and a reduction in the cholesterol content of LDL particles.[4][6]

Impact on Reverse Cholesterol Transport

Reverse cholesterol transport is a critical pathway for the removal of excess cholesterol from peripheral tissues, such as macrophages in the arterial wall, and its transport back to the liver for excretion. Anacetrapib's inhibition of CETP influences multiple stages of this pathway.

Enhanced Cholesterol Efflux

A crucial initial step in RCT is the efflux of cholesterol from peripheral cells to HDL particles. Studies have shown that HDL from subjects treated with anacetrapib has an enhanced capacity to promote cholesterol efflux from macrophages.[7][8] This increased efflux is dependent on the ATP-binding cassette transporters ABCA1 and ABCG1.[7] The HDL particles from anacetrapib-treated individuals are enriched in apolipoprotein E (apoE) and lecithin-cholesterol acyltransferase (LCAT), which may contribute to their increased efflux potential.[7]

Remodeling of HDL Particles

Anacetrapib treatment leads to a significant increase in the concentration of large, cholesterol-rich HDL2 particles, as well as pre-β HDL particles.[4] Pre-β HDL is considered a primary acceptor of cholesterol from peripheral cells via ABCA1. The increase in these HDL subspecies suggests an enhanced capacity for the initial steps of RCT.

Increased Macrophage-to-Feces RCT

Preclinical studies in hamsters have demonstrated that anacetrapib promotes the entire macrophage-to-feces RCT pathway. In these studies, radiolabeled cholesterol from macrophages was traced to HDL, the liver, and ultimately into the feces. Anacetrapib treatment resulted in a significant increase in the appearance of the tracer in both fecal cholesterol and bile acids, indicating an overall enhancement of cholesterol excretion.[9]

Quantitative Data from Key Studies

The effects of anacetrapib on lipid profiles and cardiovascular outcomes have been extensively studied in large-scale clinical trials, most notably the DEFINE and REVEAL trials.

| Parameter | DEFINE Trial (Anacetrapib 100 mg/day)[3] | REVEAL Trial (Anacetrapib 100 mg/day)[10] |

| HDL-C | +138% | +104% |

| LDL-C | -40% | -17% (by β-quantification) |

| ApoA-I | +45% | +36% |

| ApoB | -21% | -18% |

| Lipoprotein(a) | -36% | -25% |

| Triglycerides | Modest Decrease | Not specified |

| Major Coronary Events | Not powered for outcomes | 9% relative risk reduction (p=0.004) |

Experimental Protocols

Macrophage Cholesterol Efflux Assay

This assay measures the capacity of HDL to accept cholesterol from macrophages, a key initial step in RCT.

Methodology:

-

Cell Culture: J774 macrophages are plated and loaded with fluorescently labeled cholesterol (e.g., BODIPY-cholesterol) or radiolabeled cholesterol ([³H]-cholesterol).[8][9]

-

ApoB Depletion: Plasma samples from subjects are treated to remove ApoB-containing lipoproteins, isolating the HDL fraction.[8]

-

Efflux Incubation: The cholesterol-loaded macrophages are incubated with the ApoB-depleted plasma (containing HDL) for a specified period.

-

Quantification: The amount of labeled cholesterol transferred from the cells to the media is quantified using a fluorescence plate reader or liquid scintillation counting.

-

Calculation: Cholesterol efflux capacity is expressed as the percentage of labeled cholesterol that has moved from the cells to the medium relative to the total labeled cholesterol in the well.[8]

Experimental Workflow for Macrophage Cholesterol Efflux Assay

Caption: Workflow for the macrophage cholesterol efflux assay.

In Vivo Macrophage-to-Feces Reverse Cholesterol Transport

This method tracks the movement of cholesterol from macrophages to feces in a living organism.

Methodology:

-

Macrophage Labeling: J774 macrophages are labeled in vitro with [³H]-cholesterol.[9]

-

Injection: The labeled macrophages are injected into the peritoneal cavity of hamsters.

-

Sample Collection: Over a 48-hour period, blood samples are collected at various time points, and feces are collected continuously.

-

Tracer Measurement: The amount of [³H]-cholesterol is measured in plasma, isolated HDL, liver tissue, and feces (separated into neutral and acidic sterols).

-

Analysis: The appearance of the radiolabel in each compartment over time provides a measure of the rate and extent of macrophage-derived cholesterol transport through the RCT pathway.[9]

Experimental Workflow for In Vivo Macrophage-to-Feces RCT

Caption: Workflow for in vivo macrophage-to-feces RCT studies.

CETP Activity Assay

This assay quantifies the cholesteryl ester transfer activity in plasma.

Methodology:

-

Assay Components: The assay typically uses a donor particle containing a fluorescently labeled neutral lipid and an acceptor particle.[11]

-

Incubation: Plasma samples are incubated with the donor and acceptor particles.

-

Measurement: The transfer of the fluorescent lipid from the donor to the acceptor particle is measured by an increase in fluorescence intensity.

-

Inhibition Assessment: The assay can be performed in the presence of varying concentrations of anacetrapib to determine its inhibitory potency.

Signaling Pathways and Logical Relationships

Anacetrapib's Effect on Reverse Cholesterol Transport

Caption: Anacetrapib inhibits CETP, enhancing the RCT pathway.

Logical Relationship of Anacetrapib's Actions

Caption: Logical flow of anacetrapib's effects on lipids and CV risk.

Conclusion

Anacetrapib, through its potent inhibition of CETP, significantly modulates the reverse cholesterol transport pathway. It enhances the cholesterol efflux capacity of HDL and promotes the overall movement of cholesterol from peripheral tissues to excretion. While the substantial increase in HDL-C was initially the primary focus, the reduction in LDL-C is now considered a major contributor to the observed reduction in cardiovascular events in the REVEAL trial.[10] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of lipid metabolism and cardiovascular drug development. Further investigation into the functional properties of the modified HDL particles and the long-term effects of CETP inhibition will continue to be an important area of research.

References

- 1. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Model-Based Development of Anacetrapib, a Novel Cholesteryl Ester Transfer Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anacetrapib - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Anacetrapib Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations | PLOS Computational Biology [journals.plos.org]

- 6. Measurement of LDL-C after treatment with the CETP inhibitor anacetrapib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesterol Efflux Potential and Anti-inflammatory Properties of HDL following Treatment with Niacin or Anacetrapib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Anacetrapib on Cholesterol Efflux Capacity: A Substudy of the DEFINE Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anacetrapib promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. roarbiomedical.com [roarbiomedical.com]

Anacetrapib's impact on HDL and LDL particle size and function

Anacetrapib, a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), has demonstrated significant effects on the size and function of high-density lipoprotein (HDL) and low-density lipoprotein (LDL) particles. This technical guide provides an in-depth analysis of these impacts, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.

Mechanism of Action of Anacetrapib

Anacetrapib exerts its primary effect by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides (TG).[1] By blocking this transfer, anacetrapib remodels lipoprotein composition and metabolism.[1]

The inhibition of CETP leads to two main consequences:

-

An accumulation of cholesteryl esters within HDL particles, resulting in larger, CE-rich HDL.[1]

-

A depletion of cholesteryl esters in VLDL and LDL particles.[1]

This altered composition affects the catabolism and plasma residence time of these lipoproteins.[1][2]

Impact on High-Density Lipoprotein (HDL)

Anacetrapib administration leads to substantial changes in HDL cholesterol levels, particle size distribution, and functionality.

HDL Particle Size and Concentration

Treatment with anacetrapib results in a profound increase in HDL cholesterol (HDL-C) levels, often more than doubling the baseline values.[2][3][4] This is accompanied by a significant shift in the HDL particle landscape:

-

Increase in Large HDL: Anacetrapib promotes the formation of large, cholesterol-rich HDL2 particles.[2][5] This is a direct consequence of CETP inhibition, as the retention of cholesteryl esters within HDL prevents their transfer to other lipoproteins, leading to particle enlargement.[1]

-

Effects on Pre-β HDL: Studies have shown that anacetrapib treatment is associated with an increase in pre-β HDL particles.[2][5][6] Pre-β HDL is the initial acceptor of cholesterol from peripheral cells, a critical first step in reverse cholesterol transport. In vivo studies in hamsters treated with anacetrapib showed increased levels of pre-β HDL.[7][8]

HDL Function: Cholesterol Efflux Capacity (CEC)

Cholesterol efflux capacity (CEC) is a key metric of HDL function, quantifying the ability of HDL to accept cholesterol from macrophages. Multiple studies have demonstrated that anacetrapib significantly enhances CEC.[9][10][11] This improvement in HDL function appears to be independent of the sheer increase in HDL-C levels, suggesting a qualitative enhancement of the HDL particles.[9][11]

A substudy of the DEFINE trial found that anacetrapib increased CEC, and this effect was particularly pronounced in men and in patients with diabetes who had a specific haptoglobin genotype (1-1).[9][12] This suggests that the functional benefit of anacetrapib on HDL may be influenced by patient-specific factors.[9]

Impact on Low-Density Lipoprotein (LDL)

Anacetrapib not only elevates HDL-C but also significantly lowers LDL cholesterol (LDL-C).[2][13] The mechanisms underlying this effect are multifaceted and involve changes in LDL particle size, composition, and clearance.

LDL Particle Size and Concentration

Anacetrapib treatment leads to a reduction in the total number of LDL particles.[14] However, the effect across different LDL subfractions is not uniform:

-

Reduction in Medium to Small LDL: Anacetrapib significantly decreases the concentrations of medium and small LDL particles (LDL 2a, 2b, and 3a).[14]

-

Increase in Very Small LDL: Conversely, an increase in the smallest and most dense LDL particles (LDL 4b) has been observed.[14]

This shift in LDL particle distribution is a notable consequence of CETP inhibition. While larger LDL particles are reduced, the accumulation of very small particles is a consistent finding.[14]

LDL Metabolism and Clearance

The reduction in LDL-C is attributed to several mechanisms:

-

Increased LDL Catabolism: Anacetrapib alters the composition of LDL particles, potentially increasing their triglyceride content and particle size, which may enhance their affinity for the LDL receptor, leading to increased clearance from circulation.[2][5][15]

-

Reduced Production: By preventing the transfer of cholesteryl esters from HDL to VLDL (the precursor to LDL), anacetrapib reduces the cholesterol content available for the formation of new LDL particles.[1]

-

CETP-Independent PCSK9 Reduction: Studies in mice have shown that anacetrapib can decrease plasma levels of proprotein convertase subtilisin/kexin type 9 (PCSK9) independently of CETP inhibition.[5][16] Lower PCSK9 levels lead to increased availability of LDL receptors on the liver surface, further enhancing the clearance of LDL particles.[15][16]

Quantitative Data from Clinical Trials

The following tables summarize the quantitative impact of anacetrapib on key lipid parameters and lipoprotein particle concentrations from major clinical trials.

Table 1: Percentage Change in Lipid and Apolipoprotein Levels with Anacetrapib

| Parameter | DEFINE Trial[3][17] | REVEAL Trial[2][18] | REALIZE Trial[2] |

| HDL Cholesterol | +138.1% | +104% | +102.1% |

| LDL Cholesterol | -39.8% | -17% to -41%* | -39.7% |

| Non-HDL Cholesterol | -31.7% | -18% | -36.4% |

| Apolipoprotein AI (ApoAI) | +44.7% | +36% | +32.9% |

| Apolipoprotein B (ApoB) | -21% | -18% | -24.8% |

| Lipoprotein(a) [Lp(a)] | -36.4% | -25% | -27.9% |

| Triglycerides (TG) | -6.8% | -7% | -5.5% |

| Note: LDL-C reduction in REVEAL was -17% by ultracentrifugation and -41% by direct method.[1][2] |

Table 2: Placebo-Adjusted Changes in Lipoprotein Particle Concentrations with Anacetrapib

| Lipoprotein Particle Subfraction | Anacetrapib Alone[14] | Anacetrapib + Atorvastatin[14] |

| Total LDL Particles | ↓ Significant Reduction | ↓ Significant Reduction |

| Large LDL (LDL 1) | ↓ | ↓ |

| Medium LDL (LDL 2a, 2b) | ↓ | ↓ |

| Small LDL (LDL 3a, 3b) | ↓ | ↓ |

| Very Small LDL (LDL 4a, 4b) | ↑ (Increase) | ↑ (Increase) |

| Large IDL | ↓ | ↓ |

| Medium & Small VLDL | ↓ | ↓ |

Experimental Protocols

The characterization of lipoprotein particle size, concentration, and function relies on specialized laboratory techniques.

Measurement of Lipoprotein Particle Size and Concentration

Several methods are employed to analyze lipoprotein subclasses, each with its own principles:[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique measures the signal from the terminal methyl groups of lipids within lipoprotein particles. The signal's characteristics are influenced by the particle's size, allowing for the quantification and sizing of different lipoprotein subclasses.[19][20]

-

Gradient Gel Electrophoresis (GGE): Lipoproteins are separated based on their size as they migrate through a polyacrylamide gel with a pore size gradient. Smaller particles travel further, allowing for the identification of distinct subclasses.[19][21]

-

Ion Mobility (IM): This gas-phase electrophoretic method separates particles based on their size and charge after they have been ionized. It can simultaneously measure particle concentration and size distribution.[14]

-

Ultracentrifugation: This is a classic method that separates lipoproteins based on their density. Sequential ultracentrifugation at different densities allows for the isolation of VLDL, IDL, LDL, and HDL fractions.[19][21]

Measurement of Cholesterol Efflux Capacity (CEC)

The CEC assay is a functional test that measures the ability of a patient's plasma (specifically, the ApoB-depleted fraction containing HDL) to promote the removal of cholesterol from cultured cells, typically macrophages.[9][12]

Detailed Protocol Steps:

-

Cell Culture: Macrophages (e.g., J774 cell line) are cultured in plates.[12]

-

Cholesterol Labeling: The macrophages are loaded with cholesterol that has been labeled with a radioactive (e.g., ³H-cholesterol) or fluorescent (e.g., BODIPY-cholesterol) tag.[12]

-

Incubation: The labeled cells are then incubated with the patient's ApoB-depleted plasma for a specified period (e.g., 4 hours). During this time, the HDL particles in the plasma accept the labeled cholesterol from the cells.

-

Quantification: After incubation, the amount of labeled cholesterol that has moved from the cells into the liquid medium is measured.

-

Calculation: CEC is expressed as the percentage of the labeled cholesterol that was effluxed from the cells into the medium, relative to the total amount of label in the cells at the start of the incubation.[9]

Conclusion

Anacetrapib profoundly alters the lipoprotein landscape by inhibiting CETP. It drives a significant increase in HDL-C, primarily by creating large, cholesterol-rich HDL2 particles, and enhances HDL's functional ability to mediate cholesterol efflux. Simultaneously, it lowers LDL-C by reducing the concentration of most LDL subfractions and promoting their clearance through multiple mechanisms, including a novel, CETP-independent reduction of PCSK9. While treatment does result in an increase in very small, dense LDL particles, the overall effect observed in the REVEAL trial was a reduction in major coronary events, suggesting a net clinical benefit to the lipid profile modifications induced by anacetrapib.[2][13][18][22] This comprehensive impact on both HDL and LDL particle size and function underscores the complex and potentially beneficial role of CETP inhibition in managing dyslipidemia.

References

- 1. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. mdpi.com [mdpi.com]

- 6. Treatment with anacetrapib increases HDL apoA-I and CETP levels - - PACE-CME [pace-cme.org]

- 7. In vivo effects of anacetrapib on preβ HDL: improvement in HDL remodeling without effects on cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo effects of anacetrapib on preβ HDL: improvement in HDL remodeling without effects on cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Anacetrapib on Cholesterol Efflux Capacity: A Substudy of the DEFINE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Effect of Anacetrapib on Cholesterol Efflux Capacity: A Substudy of the DEFINE Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lipid.org [lipid.org]

- 14. Changes in LDL particle concentrations after treatment with the cholesteryl ester transfer protein inhibitor anacetrapib alone or in combination with atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anacetrapib reduces (V)LDL cholesterol by inhibition of CETP activity and reduction of plasma PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. REVEAL: Randomised Evaluation of the Effects of Anacetrapib through Lipid-modification — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 19. Review of Laboratory Methods to Determine HDL and LDL Subclasses and Their Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 21. High-density lipoprotein - Wikipedia [en.wikipedia.org]

- 22. Randomized Evaluation of the Effects of Anacetrapib Through Lipid Modification - American College of Cardiology [acc.org]

Pharmacokinetics and pharmacodynamics of Anacetrapib in animal models

An in-depth technical guide on the pharmacokinetics and pharmacodynamics of Anacetrapib in animal models for researchers, scientists, and drug development professionals.

Introduction

Anacetrapib (MK-0859) is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides.[3][4] By inhibiting this process, anacetrapib was developed as a therapeutic agent to raise HDL cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby potentially reducing cardiovascular risk.[4][5] While several CETP inhibitors failed in clinical trials due to lack of efficacy or adverse effects, anacetrapib showed a reduction in major coronary events in the REVEAL trial.[6][7] Understanding its profile in preclinical animal models is crucial for interpreting clinical outcomes and guiding future research.

This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of anacetrapib in various animal models, details the experimental methodologies employed, and visualizes the key mechanistic pathways.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of anacetrapib has been characterized in several species, including rats, mice, and non-human primates. A key feature is its lipophilicity, which influences its distribution and long half-life.

Absorption and Bioavailability

Anacetrapib is orally active and rapidly absorbed, with peak plasma concentrations (Tmax) typically observed around 4 hours post-dose in healthy human subjects, a timeline that informs preclinical study design.[8][9] In animal models, it exhibits low to moderate oral bioavailability.

-

Rats : Oral bioavailability was approximately 38%.[10]

-

Rhesus Monkeys : Oral bioavailability was approximately 13%.[10]

The absorption of anacetrapib is significantly influenced by food, with high-fat meals increasing exposure substantially.[8][9] Plasma AUC and Cmax increase in a less than dose-proportional manner over a wide oral dose range in both rats and monkeys, suggesting potential saturation of absorption at higher doses.[10]

Distribution

As a lipophilic compound, anacetrapib distributes extensively into tissues, particularly adipose tissue. Preclinical studies in rats, mice, and non-human primates were conducted to characterize this deposition.[11][12] This accumulation in adipose tissue is a primary contributor to its very long terminal half-life observed in humans.

Metabolism and Excretion

Anacetrapib undergoes metabolism primarily through oxidation, leading to a series of hydroxylated metabolites which are then conjugated with glucuronic acid before excretion.[10]

-

Excretion Route : The primary route of excretion in both rats and monkeys is through the feces.[10]

-

Recovery : After an oral dose of [14C]-labeled anacetrapib, approximately 80% of the dose was recovered in rats and 90% in monkeys within 48 hours.[10] The majority of the excreted dose was unchanged parent drug.[10]

-

Biliary and Urinary Excretion : Biliary excretion accounted for about 15% of the dose, while urinary excretion was minimal (<2%).[10]

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters of anacetrapib in preclinical animal models.

| Parameter | Rat | Rhesus Monkey |

| Oral Bioavailability | ~38% | ~13% |

| Dose Proportionality | Less than proportional increase in AUC over 1-500 mg/kg | Less than proportional increase in AUC over 1-500 mg/kg |

| Primary Metabolism | Oxidation and Glucuronidation | Oxidation and Glucuronidation |

| Primary Excretion Route | Feces (~80% of dose recovered in 48h) | Feces (~90% of dose recovered in 48h) |

| Tissue Distribution | Significant deposition in adipose tissue | Significant deposition in adipose tissue |

Table 1: Summary of Anacetrapib Pharmacokinetic Parameters in Animal Models.[10][11]

Pharmacodynamics in Animal Models

The primary pharmacodynamic effect of anacetrapib is the potent inhibition of CETP activity, which leads to significant alterations in the lipoprotein profile. These effects have been consistently demonstrated across multiple animal models that express CETP, such as transgenic mice, hamsters, rabbits, and non-human primates.[13]

Effects on Lipoprotein Profile

Anacetrapib treatment results in robust, dose-dependent changes to plasma lipids.

-

HDL-C and ApoA-I : A substantial increase in HDL-C and its main apolipoprotein, ApoA-I, is the most prominent effect.[6] In rhesus macaques, a 150 mg/kg daily dose for 10 days increased HDL-C by over 110%.[14] In dyslipidemic hamsters, a 20 mpk/day dose increased HDL-C by 63%.[15]

-

LDL-C and ApoB : The drug effectively lowers LDL-C and ApoB.[6] In rhesus macaques, LDL-C was reduced by more than 60%.[14][16] In hamsters, the reduction was 45%.[15]

-

Triglycerides (TG) : A modest decrease in triglyceride levels is also observed.[6]

-

PCSK9 : In rhesus macaques, anacetrapib treatment led to statistically significant reductions in plasma proprotein convertase subtilisin/kexin type 9 (PCSK9).[14][16] This effect is considered CETP-independent and contributes to LDL-C lowering.[16]

Pharmacodynamic Data Summary

The tables below summarize the quantitative effects of anacetrapib on lipid parameters in key animal models.

| Animal Model | Dose | Duration | CETP Inhibition | HDL-C Change | LDL-C Change | Reference |

| Rhesus Macaques | 150 mg/kg/day | 10 days | >70% | >+110% | >-60% | [14] |

| Dyslipidemic Hamsters | 20 mg/kg/day | Chronic | N/A | +63% | -45% | [15] |

| Syrian Golden Hamsters | 10 mg/kg/day | 2 weeks | 94% | +47% | N/A | [17] |

Table 2: Pharmacodynamic Effects of Anacetrapib on Lipoproteins in Animal Models.

Effects on Reverse Cholesterol Transport (RCT)

Anacetrapib has been shown to enhance key steps in the RCT pathway, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.

-

Cholesterol Efflux : In vitro studies using plasma from anacetrapib-treated hamsters showed an increased capacity for cholesterol efflux via ABCA1, ABCG1, and SR-BI transporters.[15][17] Combination therapy with an LCAT activator further enhanced ABCG1- and SR-BI-mediated efflux in hamsters.[15]

-

Macrophage-to-Feces RCT : In Syrian golden hamsters, anacetrapib treatment increased the flux of macrophage-derived cholesterol to feces by increasing both fecal neutral sterol and bile acid excretion, indicating an overall promotion of RCT.[17]

Mechanism of Action and Signaling Pathways

Anacetrapib's mechanism involves direct inhibition of CETP and downstream consequences on lipoprotein metabolism and cholesterol transport.

CETP Inhibition

Anacetrapib binds reversibly to CETP, blocking its lipid transfer functions.[5] This prevents the exchange of cholesteryl esters from HDL for triglycerides from VLDL and LDL. The direct result is the accumulation of larger, cholesterol-rich HDL particles and a change in the composition and catabolism of LDL particles.

Pathways of LDL-C Reduction

The reduction in LDL-C is multifactorial and not solely a direct consequence of blocked lipid transfer.

-

Increased LDL Catabolism : Anacetrapib-induced changes in LDL particle composition, such as increased triglyceride content, may enhance their affinity for LDL receptors, leading to faster clearance from circulation.[6]

-

Decreased PCSK9 Levels : Anacetrapib has been shown to decrease plasma PCSK9 levels in animal models.[14][16] Lower PCSK9 levels reduce the degradation of LDL receptors, thereby increasing the number of active receptors on hepatocytes available to clear LDL particles. This effect appears to be independent of CETP inhibition.[16]

Enhancement of Reverse Cholesterol Transport

Anacetrapib's impact on HDL metabolism enhances the overall RCT pathway. By increasing the number of HDL particles, particularly pre-β HDL and large α-2 HDL, it boosts the capacity for cholesterol efflux from peripheral cells like macrophages.[6][17]

References

- 1. Anacetrapib - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Model-Based Development of Anacetrapib, a Novel Cholesteryl Ester Transfer Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anacetrapib-driven triglyceride lowering explained: the fortuitous role of CETP in the intravascular catabolism of triglyceride-rich lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How Anacetrapib Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations | PLOS Computational Biology [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. Effects of Anacetrapib in Patients with Atherosclerotic Vascular Disease. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 8. Single-dose pharmacokinetics and pharmacodynamics of anacetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of anacetrapib in human and animal adipose by liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Anacetrapib as a potential cardioprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of anacetrapib on plasma lipids, apolipoproteins and PCSK9 in healthy, lean rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Anacetrapib promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

Anacetrapib: A Technical Examination of Potential Off-Target Effects in Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP), was developed to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby reducing the risk of atherosclerotic cardiovascular disease. Unlike its predecessor, torcetrapib, which was terminated due to significant off-target toxicities including increased blood pressure and aldosterone levels, anacetrapib has demonstrated a more favorable safety profile in large-scale clinical trials. However, a detailed analysis of preliminary and mechanistic studies reveals several potential off-target or unexpected effects that warrant closer examination by the scientific community. This technical guide provides an in-depth summary of these findings, focusing on quantitative data, detailed experimental protocols, and the visualization of associated molecular pathways and workflows.

I. Effects on Adrenal Steroidogenesis: An In Vitro Perspective

A significant concern with the CETP inhibitor class has been the potential for off-target effects on adrenal steroid production, as observed with torcetrapib. While clinical trials with anacetrapib have not shown significant increases in aldosterone, a key preclinical study has explored its effects on adipocyte-derived aldosterone production.

Quantitative Data: In Vitro Aldosterone Production

| Cell Line | Treatment | Concentration | Aldosterone Production (pg/mL) | Fold Change vs. Control | Reference |

| Human Adipocytes (SW872) | Control | - | 196 | 1.0 | [1] |

| Anacetrapib | Not Specified | 434 | 2.2 | [1] | |

| Torcetrapib | Not Specified | 668 | 3.4 | [1] | |

| Dalcetrapib | Not Specified | 348 | 1.8 | [1] |

Experimental Protocol: In Vitro Aldosterone Production in Adipocytes

Cell Culture and Treatment: Human adipocytes (SW872 cell line) and mouse adipocytes (3T3-L1 cell line) were utilized. These cells were chosen to investigate both CETP-dependent and independent effects, as SW872 cells express CETP while 3T3-L1 cells do not. Cells were cultured under standard conditions. For experimentation, cells were treated with CETP inhibitors (anacetrapib, torcetrapib, dalcetrapib) or vehicle control.

Measurement of Aldosterone Production: Aldosterone concentration in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

Investigation of Signaling Pathways: To elucidate the mechanism of aldosterone induction, cells were pre-treated with specific inhibitors of various signaling molecules prior to the addition of CETP inhibitors. These included inhibitors for Nox1/4 (GKT137831), Nox1 (ML171), mitochondrial reactive oxygen species (rotenone), and STAT3 (S3I-201).

Gene Expression Analysis: The expression of genes involved in steroidogenesis, such as CYP11B2, CYP11B1, and Steroidogenic Acute Regulatory Protein (StAR), was measured using quantitative real-time polymerase chain reaction (qRT-PCR).

Measurement of Reactive Oxygen Species (ROS): The production of superoxide and hydrogen peroxide was quantified to assess the involvement of oxidative stress in the observed effects.

Signaling Pathway: Anacetrapib-Induced Aldosterone Production in Adipocytes

II. Effects on Lipoprotein Metabolism Beyond CETP Inhibition

Anacetrapib's influence on lipoprotein metabolism extends beyond the expected changes in HDL-C and LDL-C. Preliminary studies have revealed significant effects on Lipoprotein(a) and Very-Low-Density Lipoprotein Triglycerides (VLDL-TG).

Quantitative Data: Lipoprotein Metabolism

| Parameter | Treatment Group | Baseline (mean) | Post-treatment (mean) | Percent Change | p-value | Reference |

| Lipoprotein(a) (nmol/L) | Anacetrapib | 52.9 | 32.1 | -39.6% | <0.001 | [2] |

| apo(a) Production Rate | - | - | -41% | - | [2] | |

| apo(a) Fractional Catabolic Rate | - | - | No significant change | - | [2] | |

| VLDL-TG Pool Size (mg) | Anacetrapib + Atorvastatin | 557 | 479 | -14% | 0.04 | [3] |

| VLDL-TG Fractional Catabolic Rate (pools/h) | 0.28 | 0.36 | +29% | 0.002 | [3] | |

| VLDL-TG Production Rate (mg/h) | 156 | 178 | +14% (trend) | >0.05 | [3] | |

| Anacetrapib Monotherapy | 540 | 540 | No significant change | >0.05 | [3] | |

| VLDL-TG Fractional Catabolic Rate (pools/h) | 0.27 | 0.38 | +41% (trend) | 0.11 | [3] | |

| VLDL-TG Production Rate (mg/h) | 146 | 203 | +39% | 0.014 | [3] |

Experimental Protocol: Lipoprotein Kinetic Studies

Study Design: These investigations typically employ a randomized, double-blind, placebo-controlled design. Participants are often studied at baseline and after a defined treatment period with anacetrapib, either as monotherapy or in combination with a statin.

Stable Isotope Infusion: To measure the kinetics of lipoproteins, a stable isotope tracer, such as 2H3-leucine, is administered intravenously as a bolus followed by a constant infusion. This allows for the labeling of newly synthesized apolipoproteins.

Sample Collection and Analysis: Blood samples are collected at multiple time points following the isotope infusion. Lipoprotein fractions (e.g., VLDL, LDL, Lp(a)) are isolated from plasma using ultracentrifugation. The isotopic enrichment of the tracer in the apolipoproteins of interest (e.g., apo(a) in Lp(a), apoB in VLDL) is measured using mass spectrometry.

Kinetic Modeling: The rates of production and fractional catabolism of the lipoproteins are calculated using multicompartmental modeling of the isotopic enrichment data over time.

Experimental Workflow: Lipoprotein Kinetic Study

III. Other Potential Off-Target and Unexpected Effects

A. Blood Pressure

In the large-scale REVEAL trial, anacetrapib was associated with a small but statistically significant increase in blood pressure.[4]

| Parameter | Anacetrapib Group | Placebo Group | Difference | Reference |

| Systolic Blood Pressure | +0.7 mmHg | - | 0.7 mmHg | [4] |

| Diastolic Blood Pressure | +0.3 mmHg | - | 0.3 mmHg | [4] |

The precise mechanism for this modest pressor effect remains to be elucidated.

B. Glucose Homeostasis

The REVEAL trial also observed a slight reduction in the incidence of new-onset diabetes in the anacetrapib group compared to placebo.[4]

| Outcome | Anacetrapib Group | Placebo Group | Rate Ratio (95% CI) | p-value | Reference |

| New-Onset Diabetes | 5.3% | 6.0% | 0.89 (0.79-1.00) | 0.0496 | [4] |

The underlying biological pathways for this potential beneficial effect on glucose metabolism are not yet fully understood.

C. Cholesterol Efflux Capacity

A substudy of the DEFINE trial investigated the effect of anacetrapib on cholesterol efflux capacity, a key step in reverse cholesterol transport.

| Parameter | Treatment | Standardized β (95% CI) | p-value | Reference |

| Cholesterol Efflux Capacity | Anacetrapib | 0.23 (0.05-0.41) | <0.05 | [5] |

Experimental Protocol: Cholesterol Efflux Capacity Assay

Cell Culture: J774 macrophages are used as the cholesterol donor cells.

Cholesterol Labeling: The macrophages are labeled with a fluorescent cholesterol analog, such as boron dipyrromethene difluoride–labeled cholesterol.

Efflux Assay: The labeled macrophages are incubated with apolipoprotein B-depleted plasma from study participants (baseline and post-treatment). The amount of fluorescent cholesterol that is effluxed from the cells into the plasma is quantified.

Data Analysis: The cholesterol efflux capacity is expressed as the percentage of fluorescent cholesterol released from the cells into the plasma over a defined period.

Experimental Workflow: Cholesterol Efflux Capacity Assay

IV. Summary and Future Directions

Anacetrapib, while largely devoid of the severe off-target effects that plagued earlier CETP inhibitors, exhibits a nuanced profile of potential off-target and unexpected biological activities. The in vitro induction of adipocyte-derived aldosterone, although not observed clinically, highlights a potential signaling pathway that warrants further investigation, particularly in the context of the drug's known accumulation in adipose tissue. The mechanisms behind the modest increase in blood pressure and the slight reduction in new-onset diabetes remain key areas for future research.

The effects of anacetrapib on lipoprotein metabolism, specifically the reduction of Lp(a) via decreased production and the enhanced catabolism of VLDL-TG, represent potentially beneficial activities that are independent of its primary mechanism of CETP inhibition. Similarly, the observed increase in cholesterol efflux capacity suggests a positive impact on reverse cholesterol transport.

For drug development professionals, these findings underscore the importance of comprehensive preclinical and mechanistic studies to fully characterize the biological effects of a drug candidate, even when large clinical trials suggest a generally safe profile. For researchers and scientists, the potential off-target effects of anacetrapib provide fertile ground for investigating novel pathways in cardiometabolic disease. Further elucidation of the molecular mechanisms underlying these observations will be crucial for a complete understanding of anacetrapib's clinical effects and for the future development of safer and more effective therapies targeting lipid metabolism and cardiovascular disease.

References

- 1. Impact of drug distribution into adipose on tissue function: The cholesteryl ester transfer protein (CETP) inhibitor anacetrapib as a test case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CETP (Cholesteryl Ester Transfer Protein) Inhibition With Anacetrapib Decreases Production of Lipoprotein(a) in Mildly Hypercholesterolemic Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CETP (Cholesteryl Ester Transfer Protein) Inhibition With Anacetrapib Decreases Production of Lipoprotein(a) in Mildly Hypercholesterolemic Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Anacetrapib dosage and administration in mouse models of atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor, in mouse models of atherosclerosis. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of anacetrapib and similar compounds.

Introduction

Anacetrapib is a potent inhibitor of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][2] By inhibiting CETP, anacetrapib effectively increases HDL cholesterol (HDL-C) levels while reducing non-HDL cholesterol (non-HDL-C), a key factor in the development of atherosclerosis.[1] Studies in transgenic mouse models expressing human CETP have demonstrated that anacetrapib dose-dependently reduces the progression of atherosclerosis.[3] This effect is primarily attributed to the reduction in non-HDL-C.

Mice do not naturally express CETP, making transgenic models such as the APOE*3Leiden.CETP mouse essential for studying the effects of CETP inhibitors.[3][4] These mice develop a human-like lipoprotein profile and are susceptible to diet-induced atherosclerosis, providing a valuable translational model for cardiovascular research.[5]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of anacetrapib on key parameters in APOE*3Leiden.CETP mice fed a Western-type diet for 21 weeks.

Table 1: Effect of Anacetrapib on Plasma CETP Activity and Lipid Profile

| Anacetrapib Dosage (mg/kg/day) | CETP Activity Reduction (%) | Non-HDL-C Reduction (%) | HDL-C Increase (%) |

| 0.03 | 59 | 24 | 30 |

| 0.3 | Not specified | Not specified | Not specified |

| 3 | Not specified | Not specified | Not specified |

| 30 | 100 | 45 | 86 |

Data sourced from a 21-week intervention study in APOE3Leiden.CETP mice.*

Table 2: Effect of Anacetrapib on Atherosclerotic Lesion Area

| Anacetrapib Dosage (mg/kg/day) | Atherosclerotic Lesion Area Reduction (%) |

| 0.03 | 41 |

| 0.3 | Not specified |

| 3 | Not specified |

| 30 | 92 |

Data sourced from a 21-week intervention study in APOE3Leiden.CETP mice.*

Experimental Protocols

Animal Model and Atherosclerosis Induction

Mouse Strain: APOE*3Leiden.CETP transgenic mice are recommended for these studies as they express human CETP and develop diet-induced atherosclerosis with a human-like lipoprotein profile.[4][5]

Protocol for Atherosclerosis Induction:

-

House male or female APOE*3Leiden.CETP mice (8-12 weeks old) in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

To induce atherosclerosis, switch the mice from a standard chow diet to a Western-type diet (WTD) containing 15% (w/w) fat (e.g., from cocoa butter) and 0.1-0.25% (w/w) cholesterol.[6]

-

Continue the WTD for the duration of the study (e.g., 21 weeks) to allow for the development of atherosclerotic plaques.

Anacetrapib Dosing and Administration

Formulation: Anacetrapib is a lipophilic compound.[3] For administration in the diet, it should be thoroughly mixed with the powdered WTD to ensure uniform distribution. The specific vehicle for initial solubilization of anacetrapib before mixing with the diet should be determined based on its solubility characteristics (e.g., dissolved in a small amount of a suitable oil before being incorporated into the feed).

Administration:

-

Calculate the required concentration of anacetrapib in the diet based on the average daily food consumption of the mice and the target dosage in mg/kg/day.

-

Prepare diets containing the desired concentrations of anacetrapib (e.g., corresponding to dosages of 0.03, 0.3, 3, and 30 mg/kg/day).

-

Provide the respective diets to the different experimental groups of mice ad libitum throughout the study period.

-

Monitor food intake and body weight regularly to ensure the intended dosage is being administered.

Plasma Lipid Profile Analysis

Sample Collection:

-

At specified time points during the study and at the terminal endpoint, collect blood from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture) into EDTA-coated tubes.

-

Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Store the plasma at -80°C until analysis.

Protocol for Lipid Analysis:

-

Thaw plasma samples on ice.

-

Determine the concentrations of total cholesterol, HDL-C, and triglycerides using commercially available enzymatic colorimetric kits according to the manufacturer's instructions.

-

Calculate non-HDL-C by subtracting the HDL-C concentration from the total cholesterol concentration.

-

For a more detailed analysis of lipoprotein distribution, perform fast protein liquid chromatography (FPLC) on pooled plasma samples from each group.

Quantification of Atherosclerotic Lesions

Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the mice.

-

Perfuse the circulatory system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Carefully dissect the entire aorta from the aortic root to the iliac bifurcation.

En Face Analysis of the Aorta:

-

Clean the aorta of surrounding adipose and connective tissue.

-

Open the aorta longitudinally and pin it flat on a suitable surface.

-

Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.

-

Acquire high-resolution images of the stained aorta.

-

Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.

-

Express the extent of atherosclerosis as the percentage of the total aortic surface area covered by lesions.

Aortic Root Cross-Section Analysis:

-

Embed the upper part of the heart and the aortic root in a suitable medium (e.g., paraffin or OCT compound).

-

Prepare serial cross-sections (e.g., 5-10 µm thick) of the aortic root.

-

Stain the sections with hematoxylin and eosin (H&E) for general morphology and Oil Red O for lipid deposition.

-

Capture images of the stained sections at the level of the aortic valves.

-

Use image analysis software to measure the total lesion area in the aortic root.

Measurement of CETP Activity

Protocol:

-

Use a commercially available fluorescence-based CETP activity assay kit. These assays typically measure the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle.

-

Follow the manufacturer's instructions for the assay. This will generally involve incubating a small volume of mouse plasma with the donor and acceptor particles.

-

Measure the change in fluorescence over time using a fluorescence plate reader.

-

Calculate the CETP activity based on the rate of fluorescence change and express it as a percentage of the activity in the control group.

Visualizations

Caption: Experimental workflow for evaluating anacetrapib in a mouse model.

Caption: Proposed signaling pathways of anacetrapib in atherosclerosis.

References

- 1. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mild Exercise Does Not Prevent Atherosclerosis in APOE*3‐Leiden.CETP Mice or Improve Lipoprotein Profile of Men with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Quantification of Atherosclerosis in Mice [jove.com]

- 5. MPD: HMDPpheno2: project protocol [phenome.jax.org]

- 6. ahajournals.org [ahajournals.org]

Protocol for dissolving Anacetrapib in DMSO for in vitro experiments

Anacetrapib, a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), is a compound of significant interest in cardiovascular research. Its role in modulating lipid profiles, specifically by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol, makes it a valuable tool for in vitro studies aimed at understanding lipid metabolism and developing novel therapeutics for dyslipidemia. Proper preparation of anacetrapib solutions is paramount for obtaining reliable and reproducible experimental data. This document provides a comprehensive protocol for dissolving anacetrapib in Dimethyl Sulfoxide (DMSO) for use in a variety of in vitro applications.

Data Presentation: Anacetrapib in DMSO

The following table summarizes the key quantitative data for the preparation and storage of anacetrapib solutions in DMSO.

| Parameter | Value | Reference / Note |

| Molecular Weight | 637.5 g/mol | - |

| Solubility in DMSO | ≥ 100 mg/mL (≥ 156.86 mM) | Use fresh, anhydrous DMSO for best results as moisture can reduce solubility.[1] |

| Recommended Stock Concentration | 10 mM - 50 mM | A 10 mM stock solution is a common starting point for most in vitro assays. |

| Final DMSO Concentration in Assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells; it is crucial to minimize the final concentration.[2][3] |

| Storage of Stock Solution | -20°C (up to 1 year) or -80°C (up to 2 years) | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[4] |

| Appearance of Solution | Clear, colorless | Visually inspect for any precipitation before use. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Anacetrapib Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of anacetrapib in DMSO, which can then be serially diluted to the desired working concentrations for in vitro experiments.

Materials:

-

Anacetrapib powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes (amber or covered with foil to protect from light)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required mass of Anacetrapib:

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (in mg) = Molarity (in M) x Volume (in L) x Molecular Weight (in g/mol ) x 1000

-

Mass (mg) = 0.010 mol/L x 0.001 L x 637.5 g/mol x 1000 = 6.375 mg

-

-

Weighing Anacetrapib:

-

Carefully weigh 6.375 mg of anacetrapib powder using an analytical balance in a fume hood.

-

-

Dissolution:

-

Transfer the weighed anacetrapib into a sterile amber microcentrifuge tube.

-

Add 1 mL of anhydrous, sterile DMSO to the tube.

-

-

Mixing:

-

Vortex the solution for 1-2 minutes until the anacetrapib is completely dissolved. The solution should be clear and free of any visible particles.

-

If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution. Ensure the solution cools to room temperature before storage.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing anacetrapib stock and working solutions for in vitro experiments.

Caption: Workflow for Anacetrapib Solution Preparation.

Signaling Pathway Diagram: Anacetrapib Inhibition of CETP

This diagram illustrates the mechanism of action of anacetrapib, which involves the inhibition of the Cholesteryl Ester Transfer Protein (CETP) and its impact on lipoprotein metabolism.[5][6]

Caption: Anacetrapib inhibits CETP-mediated lipid transfer.

References

Application Notes and Protocols: Anacetrapib for Studying Reverse Cholesterol Transport in Hamsters

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anacetrapib is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[1][2][3] By blocking CETP, anacetrapib effectively raises HDL cholesterol (HDL-C) levels and reduces low-density lipoprotein cholesterol (LDL-C) levels.[3][4] This dual action makes it a valuable tool for investigating the mechanisms of reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported to the liver for excretion.[2][5] The Syrian golden hamster is a relevant preclinical model for these studies due to its human-like lipid metabolism, including the presence of active CETP.

These application notes provide a summary of the quantitative effects of anacetrapib in hamsters and detailed protocols for key experiments to assess its impact on reverse cholesterol transport.

Data Presentation

Table 1: Effects of Anacetrapib on Plasma Lipids and CETP Activity in Hamsters

| Parameter | Anacetrapib Treatment | % Change vs. Control | Reference |